molecular formula C15H13BrO3 B1585675 (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 116412-90-9

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No. B1585675
M. Wt: 321.16 g/mol
InChI Key: JJNXGNYHLQVEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H13BrO3 . It belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups .


Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone” can be represented by the SMILES string COc1ccc(C(=O)c2ccc(Br)cc2)c(OC)c1 . This indicates that the compound contains a bromophenyl group, a dimethoxyphenyl group, and a methanone group .


Physical And Chemical Properties Analysis

“(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone” has a molecular weight of 321.17 . It is a solid compound with a predicted density of 1.385 g/cm3 . The compound’s boiling point is predicted to be 396.8°C at 760 mmHg .

properties

IUPAC Name

(4-bromophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNXGNYHLQVEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373640
Record name (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

CAS RN

116412-90-9
Record name (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-3,4-dimethoxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 5
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.